Tributylethylammonium bromide

Description

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary Ammonium Compounds, often abbreviated as QACs or "quats," represent a significant class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). orst.edumdpi.com This structure gives them a permanent positive charge, making them cationic surfactants. The counterion is typically a halide, such as bromide or chloride. mdpi.com

First discovered in the early 20th century, QACs have become integral to numerous scientific and industrial fields. mdpi.commass.gov Their applications are diverse, stemming from their unique amphiphilic nature, which allows them to act as preservatives, surfactants, antistatic agents, and disinfectants. mdpi.comchemicalsafetyfacts.org In chemical synthesis, they are widely employed as phase-transfer catalysts, which facilitate reactions between substances in immiscible phases (such as an aqueous phase and an organic phase) by transferring one of the reactants to the other phase where the reaction can occur. ontosight.ai Their structural variability allows for the tuning of their properties, making them a subject of continuous research and development. mdpi.com

Specific Contextualization of Tributylethylammonium Bromide within Quaternary Ammonium Chemistry

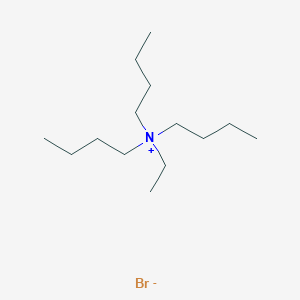

This compound falls within the category of asymmetrical quaternary ammonium salts. Its structure consists of a central nitrogen atom covalently bonded to three butyl chains and one ethyl group. ncats.ioncats.io The positive charge on this quaternary ammonium cation, [N(CH₂CH₂CH₃)₃(CH₂CH₃)]⁺, is balanced by a bromide anion (Br⁻). ncats.ioncats.io

Its molecular formula is C₁₄H₃₂BrN, and it possesses a molecular weight of approximately 294.31 g/mol . ncats.ioechemi.com Unlike symmetrical QACs such as tetrabutylammonium (B224687) bromide, where all four alkyl groups are identical, the presence of different alkyl chains (three butyl, one ethyl) in this compound leads to distinct physicochemical properties. These properties, such as its apparent molar volume and isentropic compressibility in aqueous solutions, have been the subject of physicochemical studies to understand solute-solvent interactions. researchgate.net

Significance of this compound in Advanced Chemical Research

This compound is not merely a structural variant of QACs; it has demonstrated specific utility in specialized areas of chemical research. Its particular combination of alkyl groups imparts properties that make it advantageous in certain advanced applications.

One notable area of research is in electroorganic synthesis, where it has been identified as an effective additive for reducing the cathodic corrosion of metal electrodes. semanticscholar.org Specifically, in certain electrochemical processes, this compound outperformed other related tetraalkylammonium salts in preventing electrode degradation. semanticscholar.org Furthermore, the tributylethylammonium cation is of interest in the formulation of ionic liquids and deep eutectic solvents, which are being explored as environmentally benign solvents for applications such as CO₂ capture. mdpi.comresearchgate.netscispace.com Patents have also cited its use in methods for modifying the surface of fluoropolymers. epo.org These examples highlight its significance as a specialized reagent in developing advanced materials and more efficient chemical processes.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N,N-Dibutyl-N-ethylbutan-1-aminium bromide | ncats.ioncats.io |

| Synonyms | Ethyltributylammonium bromide, this compound | ncats.ioncats.io |

| Molecular Formula | C₁₄H₃₂BrN | echemi.com |

| Molecular Weight | 294.31 g/mol | ncats.ioechemi.com |

| CAS Number | 37026-89-4 | echemi.com |

| Appearance | Not specified in sources; typically a white solid for similar QACs. | |

| SMILES | [Br-].CCCCN+(CCCC)CCCC | ncats.ioncats.io |

| InChI Key | QTNZUCWMRAIYCB-UHFFFAOYSA-M | ncats.ioechemi.com |

Spectroscopic Data for this compound

Detailed, universally referenced spectra for this compound are not consistently available in public databases. Spectroscopic analysis like NMR and IR is typically performed on a per-batch basis for specific research purposes. However, based on the known structure, the following characteristic signals would be expected.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the three butyl groups (-CH₃, -CH₂, -CH₂, -N-CH₂) and the two distinct protons of the ethyl group (-CH₃, -N-CH₂). The integration of these signals would reflect the ratio of protons in the structure. |

| ¹³C NMR | Resonances for the unique carbon atoms within the butyl and ethyl chains attached to the nitrogen atom. |

| FT-IR | Absorption bands characteristic of C-H stretching and bending vibrations from the alkane chains. The absence of N-H bands would confirm the quaternary nature of the ammonium salt. The spectrum would be dominated by aliphatic C-H features. |

Structure

3D Structure of Parent

Properties

CAS No. |

37026-89-4 |

|---|---|

Molecular Formula |

C14H32BrN |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

tributyl(ethyl)azanium;bromide |

InChI |

InChI=1S/C14H32N.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QTNZUCWMRAIYCB-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Advanced Characterization Techniques for Tributylethylammonium Bromide

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the chemical structure and purity of Tributylethylammonium bromide. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. azooptics.com

In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different proton environments are expected. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), due to spin-spin coupling with the adjacent methylene and methyl groups, respectively. The three butyl chains will show a more complex pattern, including a triplet for the terminal methyl protons, and multiplets for the three methylene groups in different positions along the alkyl chains. The protons on the methylene group directly attached to the nitrogen atom will be the most deshielded and thus appear at a higher chemical shift (downfield).

Similarly, the ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the electronic environment of the carbon atoms, allowing for the complete assignment of the carbon skeleton. The carbon atoms directly bonded to the positively charged nitrogen atom will experience the greatest deshielding and resonate at the highest chemical shift values. The integration of the peaks in both ¹H and ¹³C NMR spectra can be used to determine the relative number of nuclei contributing to each signal, which is crucial for quantitative analysis and purity assessment. azooptics.comox.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl-CH₃ | Triplet | ~8-12 |

| Ethyl-CH₂-N⁺ | Quartet | ~50-55 |

| Butyl-CH₃ | Triplet | ~13-15 |

| Butyl-CH₂-CH₃ | Multiplet | ~19-22 |

| Butyl-CH₂-CH₂-CH₃ | Multiplet | ~25-30 |

| Butyl-CH₂-N⁺ | Multiplet | ~58-62 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds.

Key characteristic absorption bands in the FT-IR spectrum of this compound include:

C-H stretching vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the alkyl chains (tributyl and ethyl groups).

C-H bending vibrations: Absorptions in the 1350-1480 cm⁻¹ range correspond to the bending vibrations of the C-H bonds.

C-N stretching vibrations: The stretching vibration of the C-N bond in the quaternary ammonium (B1175870) cation typically appears in the fingerprint region of the spectrum, often between 900 and 1200 cm⁻¹. researchgate.net

The absence of peaks corresponding to other functional groups can confirm the purity of the sample. FT-IR is a valuable tool for quality control and for monitoring chemical reactions involving this compound. nih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, mass spectrometry is used to confirm its molecular weight and elemental composition. When introduced into the mass spectrometer, the compound is ionized. The molecular ion (M⁺) peak in the mass spectrum corresponds to the intact Tributylethylammonium cation. libretexts.org

The presence of bromine is readily identified by the characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. chemguide.co.uksavemyexams.com This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensities. chemguide.co.uk The mass spectrum will also show fragment ions resulting from the cleavage of the alkyl chains from the central nitrogen atom. The most intense peak in the spectrum is referred to as the base peak. msu.edu

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of each atom in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis for Phase Transition Behavior in Specific Applications (e.g., ionic liquids)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, particularly in its potential application as an ionic liquid, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are of significant interest. Ionic liquids are salts that are liquid at relatively low temperatures (below 100°C) and are considered "green" solvents due to their low vapor pressure. tcichemicals.comnih.govscispace.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. iastate.edu DSC can be used to determine the melting point, glass transition temperature, and enthalpy of phase transitions of this compound. mdpi.comcsic.es For ionic liquids, understanding the phase transition behavior is critical as it defines their operating temperature range. iastate.eduarxiv.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of this compound. The TGA curve shows the temperature at which the compound begins to decompose. For applications at elevated temperatures, high thermal stability is a desirable property for an ionic liquid.

The combination of these thermal analysis techniques provides a comprehensive understanding of the thermal behavior of this compound, which is essential for its consideration and use in applications such as ionic liquids. iastate.edu

Mechanistic and Kinetic Investigations of Reactions Involving Tributylethylammonium Bromide

Role as a Phase Transfer Catalyst (PTC)

As a phase transfer catalyst, Tributylethylammonium bromide facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The lipophilic nature of the tributylethylammonium cation allows it to transport reactive anions from the aqueous phase into the organic phase, where the reaction can proceed. This capability is crucial for reactions that would otherwise be hindered by the low solubility of reactants in one of the phases.

Interfacial Transfer Mechanisms in Immiscible Systems

The primary mechanism of this compound in phase-transfer catalysis involves the transfer of anions across the aqueous-organic interface. The quaternary ammonium (B1175870) cation, [ (CH₃CH₂)N(CH₂CH₂CH₂CH₃)₃ ]⁺, pairs with an anion in the aqueous phase, and the resulting ion pair is sufficiently lipophilic to dissolve in the organic phase. This process effectively transports the anion into the organic phase where it can react with the organic substrate.

This transfer is a dynamic equilibrium, with the Tributylethylammonium cation shuttling back and forth between the two phases to transport more anions. The efficiency of this process is dependent on several factors, including the lipophilicity of the cation, the nature of the anion, and the specific organic solvent used. The catalysis is considered to be an interfacial reaction, occurring at the microinterface between the aqueous and organic phases.

Homogeneous Catalysis Mechanisms in Specific Organic Transformations

In many organic reactions, this compound functions as a homogeneous phase-transfer catalyst. nih.govencyclopedia.pubresearchgate.net It has been effectively used in a variety of transformations, including alkylation, oxidation, and reduction reactions. researchgate.netnih.gov For instance, in the S-alkylation of thiophenol, this compound has been shown to enhance reaction rates significantly compared to uncatalyzed reactions. jocpr.com

The mechanism in these homogeneous systems involves the formation of an ion pair between the Tributylethylammonium cation and the reactive anion. This ion pair is soluble in the organic reaction medium, allowing the reaction to proceed in a single phase. The catalyst increases the concentration of the reactive anion in the organic phase, thereby accelerating the reaction rate.

Table 1: Comparison of Catalytic Activity in S-Alkylation of Thiophenol This table is interactive. Click on the headers to sort the data.

| Alkylating Agent | Catalyst | Reaction Conditions | Conversion (%) |

|---|---|---|---|

| n-Butyl bromide | This compound | 90°C, 1200 rpm | 95 |

| t-Butyl bromide | This compound | 90°C, 1200 rpm | 88 |

| n-Pentyl bromide | This compound | 90°C, 1200 rpm | 92 |

| n-Octyl bromide | This compound | 90°C, 1200 rpm | 90 |

Anion Activation Mechanisms in Phase Transfer Processes

A key aspect of phase-transfer catalysis with this compound is the "activation" of the anion once it is in the organic phase. In the aqueous phase, anions are heavily solvated by water molecules, which reduces their nucleophilicity. When the anion is transported into the organic phase as an ion pair with the bulky Tributylethylammonium cation, it is much less solvated. stackexchange.com

This "naked" or poorly solvated anion is significantly more reactive and nucleophilic than its solvated counterpart in the aqueous phase. stackexchange.com The large size of the cation and the diffuse nature of its positive charge result in a weak ion pair, further enhancing the anion's reactivity. This anion activation is a critical factor in the rate enhancement observed in phase-transfer catalyzed reactions. stackexchange.com

Electrochemical Reaction Mechanisms and Electrolyte Behavior

In the realm of electrochemistry, this compound and similar quaternary ammonium salts are often used as supporting electrolytes, particularly in non-aqueous systems. researchgate.net Their role is to increase the conductivity of the solution and to remain electrochemically inactive within the potential window of the experiment. researchgate.net

Influence on Cathodic Corrosion in Electroorganic Synthesis

Quaternary ammonium salts like this compound can also act as corrosion inhibitors. In electroorganic synthesis, where metal cathodes are often used, corrosion can be a significant issue. Cationic surfactants, including quaternary ammonium salts, have been shown to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

The mechanism of corrosion inhibition involves the electrostatic attraction between the positively charged Tributylethylammonium cation and the negatively charged metal surface at the cathodic potential. This leads to the formation of an adsorbed film that acts as a barrier to the corrosive environment. The effectiveness of this inhibition is dependent on the concentration of the salt and the nature of the metal and electrolyte.

Table 2: Effect of Quaternary Ammonium Salt Concentration on Corrosion Inhibition This table is interactive. Click on the headers to sort the data.

| Inhibitor | Concentration (M) | Corrosion Current Density (mA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Cetyltrimethylammonium bromide | 1 x 10⁻⁷ | 0.25 | 78 |

| Cetyltrimethylammonium bromide | 1 x 10⁻⁵ | 0.12 | 89 |

| Cetyltrimethylammonium bromide | 1 x 10⁻³ | 0.05 | 95 |

Reaction Kinetics and Rate Determination in Catalytic Cycles

Detailed kinetic studies and specific rate determination data for catalytic cycles involving this compound are not extensively available in the public domain. The scientific literature provides broad insights into the kinetics of reactions catalyzed by quaternary ammonium salts, a class to which this compound belongs. This information is largely centered on more commonly studied analogs like tetrabutylammonium (B224687) bromide (TBAB).

For many PTC reactions, the kinetics can be complex. However, under certain simplifying assumptions (e.g., the interfacial transfer is fast and the catalyst is primarily in the organic phase), the reaction can sometimes exhibit pseudo-first-order kinetics with respect to the substrate concentration. The reaction rate is also typically dependent on the concentration of the catalyst. An increase in catalyst concentration generally leads to an increased reaction rate, up to a certain point where the rate may level off due to saturation of the interface or aggregation of the catalyst into less active micelles.

While specific data tables and detailed research findings on the reaction kinetics and rate determination for this compound are not available from the searched sources, the general principles of phase-transfer catalysis kinetics provide a framework for understanding its potential behavior. Kinetic investigations for a specific reaction catalyzed by this compound would involve systematically varying the concentrations of reactants, catalyst, and base (if applicable), and monitoring the reaction progress over time to determine reaction orders and calculate the rate constant. Such empirical data is crucial for elucidating the precise mechanism and identifying the rate-determining step in its catalytic cycle.

Applications of Tributylethylammonium Bromide in Contemporary Chemical Synthesis

Catalytic Applications in Organic Transformations

Quaternary ammonium (B1175870) salts, in their role as phase-transfer catalysts (PTCs), facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The cation of the salt pairs with the reactant anion, transporting it into the organic phase where the reaction can proceed. While this is a general mechanism, specific performance data and detailed research findings for Tributylethylammonium bromide are not available in the search results.

Alkylation, Oxidation, Reduction, and Esterification Processes

As a phase-transfer catalyst, this compound would be expected to facilitate various organic transformations. In alkylation reactions, it would transport anionic nucleophiles into an organic phase to react with alkylating agents. chemicalbook.com For oxidation, reduction, and esterification processes, its role would be similar, enabling the interaction of reagents across phase boundaries. However, specific studies detailing the efficiency, substrate scope, or reaction conditions for this compound in these specific processes are not present in the provided search results. The literature extensively documents these applications for other quaternary ammonium salts like TBAB. encyclopedia.pubnih.govnih.govmdpi.com

Co-catalysis in Coupling Reactions (e.g., Suzuki, Heck)

In palladium-catalyzed coupling reactions like the Suzuki and Heck reactions, quaternary ammonium salts can serve as co-catalysts or additives. organic-chemistry.orgwikipedia.org Their function can include stabilizing the palladium catalyst, improving the solubility of reactants, and facilitating the transfer of anionic species involved in the catalytic cycle. nih.govmdpi.com While the use of TBAB as a co-catalyst to enhance reaction rates and yields in these coupling reactions is well-documented, specific research detailing the performance and mechanistic role of this compound is not available. researchgate.net

Catalysis in Heterocycle Synthesis

The synthesis of heterocyclic compounds often involves reactions that can be accelerated by phase-transfer catalysis. Quaternary ammonium salts are used to promote cyclization and condensation reactions by enhancing the reactivity of nucleophiles. mdpi.com Numerous protocols exist that utilize TBAB for the efficient synthesis of a wide variety of bioactive heterocycles. encyclopedia.pubnih.govresearchgate.net There is, however, a lack of specific examples or dedicated studies on the application of this compound as a primary catalyst for heterocycle synthesis in the available literature.

Functionality in Electroorganic Synthesis

In electroorganic synthesis, electrolytes are crucial for conducting current through the solution. Quaternary ammonium salts are frequently used for this purpose, particularly in non-aqueous systems.

Supporting Electrolyte in Electrochemical Reactions

A supporting electrolyte is a salt added to the solution in an electrochemical cell to increase the conductivity of the solution and minimize the potential drop (iR drop) between the working and reference electrodes. alfa-chemistry.com This ensures that the applied potential is accurately controlling the reaction at the electrode surface. Tetraalkylammonium salts are often chosen as supporting electrolytes due to their wide electrochemical window and solubility in organic solvents. tsijournals.comresearchgate.net While this compound fits the structural class of compounds used for this purpose, specific studies analyzing its conductivity, electrochemical stability, or application as a preferred supporting electrolyte are not detailed in the search results.

Additive for Mitigating Cathodic Corrosion

Certain organic molecules, including some quaternary ammonium salts, can act as corrosion inhibitors by adsorbing onto the electrode surface. researchgate.net This forms a protective layer that can prevent or reduce the rate of corrosive reactions at the cathode. The effectiveness of such an inhibitor depends on its chemical structure and its ability to bind to the metal surface. While compounds like Cetyltrimethylammonium bromide (CTAB) have been investigated for this purpose, there is no specific research available regarding the use or efficacy of this compound as an additive for mitigating cathodic corrosion. mdpi.com

Utilization in Ionic Liquids and Deep Eutectic Solvents

Quaternary ammonium salts are a cornerstone in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs) due to their thermal stability and tunable properties. mdpi.comresearchgate.net While extensive research exists for compounds like Tetrabutylammonium (B224687) bromide in these roles, specific studies detailing the use of the Tributylethylammonium cation are not prominently available.

Formulation of Ionic Liquids with Tributylethylammonium Cation

Application in Deep Eutectic Solvent Systems

Deep eutectic solvents are formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, with a hydrogen bond donor (HBD). mostwiedzy.plnih.gov These systems have gained attention as greener alternatives to traditional solvents. researchgate.net While numerous studies detail the use of Tetrabutylammonium bromide as the HBA with various HBDs like carboxylic acids, alcohols, and amides, researchgate.netnih.gov equivalent studies investigating the formulation and application of DESs using this compound as the HBA are not present in the available literature.

Role as a Zwitterionic Solvent in Organic Transformations

Certain quaternary ammonium salts can act as zwitterionic solvents, particularly in their molten state, facilitating organic reactions. researchgate.net For instance, Tetrabutylammonium bromide has been shown to be an effective medium for reactions like aza-Michael additions under solvent-free conditions. nih.gov However, there is no available research that specifically investigates or documents the role of this compound as a zwitterionic solvent in organic transformations.

Application in Materials Science

The application of quaternary ammonium salts in materials science is broad, particularly as structure-directing agents and surface modifiers.

Structure-Directing Agent in Hydrothermal Synthesis of Inorganic Materials (e.g., zeolites, MOFs)

Organic cations, known as organic structure-directing agents (OSDAs), are crucial in the hydrothermal synthesis of zeolites and metal-organic frameworks (MOFs), where they guide the formation of specific porous structures. mdpi.comnih.gov The size and shape of the cation influence the resulting framework topology. mdpi.com While a wide variety of tetraalkylammonium cations have been explored for this purpose, chemrxiv.org a review of the literature did not yield specific examples or studies where this compound was used as an OSDA in the synthesis of zeolites or MOFs.

Dispersion and Functionalization of Nanoparticles and Polymers

Quaternary ammonium salts are widely used as surfactants to aid in the dispersion and functionalization of nanoparticles and polymers. nih.govnih.gov They can modify the surface of nanoparticles, preventing aggregation and improving compatibility with a polymer matrix. For example, Cetyltrimethylammonium bromide (CTAB) is commonly used to modify the surface of graphene oxide and other nanomaterials. rsc.orgresearchgate.net Despite the general utility of this class of compounds, no research could be found that specifically details the use of this compound for the dispersion and functionalization of nanoparticles or polymers.

Polymerization Reactions as a Phase Transfer Catalyst

This compound, a quaternary ammonium salt, functions as a phase transfer catalyst (PTC) in various polymerization reactions. This catalytic role is crucial when reactants are located in two immiscible phases, such as an aqueous phase and an organic phase. d-nb.inforesearchgate.net The primary function of the catalyst is to transport a reactant from the aqueous phase into the organic phase, where the polymerization occurs. chemicalbook.com This transfer overcomes the phase barrier, enabling the reaction to proceed at a much faster rate than it would otherwise. d-nb.inforesearchgate.net

The mechanism of phase transfer catalysis in polymerization involves the quaternary ammonium cation (Tributylethylammonium⁺) forming an ion pair with the reactant anion from the aqueous phase. This new, larger ion pair is organophilic and can readily move into the organic phase containing the monomer. Once in the organic phase, the reactant anion is more reactive, or "naked," as it is less solvated, leading to an accelerated reaction rate. The efficiency of this process is influenced by factors such as the concentration of the monomer, initiator, and the phase transfer catalyst itself. d-nb.inforesearchgate.net Studies on analogous quaternary ammonium salts, like cetyltrimethylammonium bromide, in the radical polymerization of n-butyl acrylate (B77674) have shown that the rate of polymerization increases with an increasing concentration of the PTC. d-nb.info

The catalytic activity is also closely linked to the phase behavior of the system. For instance, with tetrabutylammonium bromide (TBAB), a structurally similar compound, the catalytic activity is attributed to reactions occurring at the interface between the phases. nih.gov This includes not only the bulk water-oil interface but also the microinterfaces formed in microemulsion-like phases that can form in these systems. nih.gov The use of PTCs like this compound offers several advantages in polymerization, including enhanced reaction rates, simplified operational procedures, and reduced reliance on organic solvents. d-nb.infowikipedia.org

| Parameter | Observation in PTC-Aided Polymerization | Source |

| Catalyst Concentration | Rate of polymerization increases with increasing PTC concentration. | d-nb.info |

| Monomer Concentration | Rate of polymerization shows a direct relationship with monomer concentration. | d-nb.info |

| Initiator Concentration | Rate of polymerization increases with higher initiator concentration. | d-nb.info |

| Reaction Phases | Reactions are significantly faster in two-phase systems with a PTC compared to systems without one. | d-nb.inforesearchgate.net |

Role in Supramolecular Chemistry and Self-Assembly

Modulation of Micellization and Surfactant Aggregation

This compound, as a cationic surfactant, plays a significant role in the formation of colloidal-sized aggregates known as micelles in solution. ijcrt.org This process, called micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). The structure of the surfactant, featuring a hydrophilic quaternary ammonium head group and hydrophobic alkyl chains, drives this self-assembly. In aqueous solutions, the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads form the outer surface of the micelle, interacting with the surrounding water molecules.

The aggregation behavior is sensitive to the structure of the surfactant and the surrounding medium. For alkyltrimethylammonium halides, a related class of cationic surfactants, the nature of the counter-ion (in this case, bromide) significantly influences micelle formation. nih.gov The bromide ion (Br⁻) enhances micellization more effectively than the chloride ion (Cl⁻), which is attributed to higher association constants between both the surfactant monomer and the micelle with the bromide ion. nih.gov The formation of these aggregates can be a stoichiometric reaction between cationic and anionic surfactants, leading to aggregates that are often insoluble or sparingly soluble in water. koreascience.kr

The aggregation process is not limited to the formation of simple spherical micelles. Depending on conditions and the presence of other molecules, transitions to different morphologies, such as rod-like or worm-like micelles, can occur. nih.gov The mixing of cationic and anionic surfactants can lead to the formation of mixed micelles at concentrations far below the CMC of the individual surfactants. koreascience.kr These aggregation phenomena are of great interest for understanding and predicting the applications of surfactants in various industrial processes. nih.govkoreascience.kr

| Factor | Influence on Micellization | Source |

| Surfactant Concentration | Micelles form above the Critical Micelle Concentration (CMC). | ijcrt.org |

| Counter-ion | Bromide (Br⁻) ions enhance micelle formation more effectively than Chloride (Cl⁻) ions. | nih.gov |

| Mixing Surfactants | Mixed micelles can form from cationic-anionic surfactant mixtures at concentrations below their individual CMCs. | koreascience.kr |

| Additives | Certain additives can induce morphological transitions from spherical to rod-like micelles. | nih.gov |

Interfacial Behavior and Adsorption Properties

As an amphiphilic molecule, this compound readily adsorbs at interfaces, such as the air-water or oil-water interface. This adsorption alters the interfacial properties, most notably by reducing the surface or interfacial tension. The dynamic surface tension of solutions containing similar cationic surfactants, like cetyltrimethylammonium bromide, has been studied using methods like the maximum bubble pressure method. researchgate.net

At an interface, the surfactant molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails directed towards the non-polar phase (air or oil). This arrangement forms an adsorption layer. The properties of this layer, such as its packing density and thickness, depend on the concentration of the surfactant and the nature of the non-aqueous phase. kisti.re.kr As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules until it reaches a state of saturation, at which point micelle formation begins in the bulk phase.

The study of these interfacial properties is critical for applications such as emulsification, foaming, and wetting, where the stability and behavior of interfaces are paramount. The effectiveness of a surfactant at an interface is often characterized by parameters derived from adsorption isotherms, which relate the concentration of the surfactant at the interface to its concentration in the bulk solution.

Interaction with Lipid Bilayer Membranes

The interaction of cationic amphiphiles like this compound with lipid bilayer membranes is a key area of interest, particularly for understanding their biological activity. Lipid bilayers are the fundamental structure of cell membranes. The interaction can be driven by both electrostatic and hydrophobic forces. The positively charged quaternary ammonium headgroup can interact with the negatively charged components of a lipid membrane, such as phosphate (B84403) groups. mdpi.comaps.org

The hydrophobic alkyl chains can insert into the hydrophobic core of the lipid bilayer. mdpi.comnih.gov This intercalation can disrupt the packing of the lipid molecules, altering the physical properties of the membrane, such as its fluidity and permeability. The extent of this interaction depends on the specific lipid composition of the membrane and the structure of the amphiphilic molecule.

Several models describe the mechanisms of these interactions. For instance, the "carpet model" suggests an initial binding of the molecules to the surface of the membrane, followed by disruption once a threshold concentration is reached. nih.gov Other models propose the formation of transmembrane channels or pores, which involves the insertion and aggregation of molecules through the bilayer, creating hydrophilic pathways for ions and solutes. nih.gov The study of these interactions often employs model membrane systems like tethered bilayer lipid membranes (tBLMs) and techniques such as electrical impedance spectroscopy to characterize the changes in the membrane's electrical properties upon interaction with the compound. nih.govnih.govmdpi.com

Physicochemical and Thermodynamic Investigations of Tributylethylammonium Bromide Systems

Volumetric and Compressibility Studies in Aqueous and Non-Aqueous Solutions

Volumetric and compressibility studies are fundamental in understanding the interactions occurring in solution. They provide insights into solute-solvent and solute-solute interactions, which are dictated by the size, shape, and charge of the solute ions. While specific experimental data for Tributylethylammonium bromide is limited in available literature, its behavior can be inferred from studies on closely related tetraalkylammonium salts, such as Tetrabutylammonium (B224687) bromide (TBAB).

The apparent molar volume (Vϕ) is a thermodynamic property that describes the volume contribution of a solute in a solution. It is a measure of the volume change when one mole of a solute is added to a large volume of solvent. From this, the partial molar volume (V̄), which is the change in the total volume of a solution per mole of a specific component at constant temperature, pressure, and amount of other components, can be determined. These parameters are crucial for interpreting ion-solvent interactions.

For tetraalkylammonium salts, the apparent molar volume in aqueous solutions is influenced by the interplay between the electrostatic interactions of the charged headgroup and the hydrophobic interactions of the alkyl chains with water molecules. Studies on analogous compounds like Tetrabutylammonium bromide show that apparent molar volumes can be determined from precise density measurements of their solutions at various concentrations and temperatures researchgate.netscielo.org.co. Generally, the apparent molar volume for such salts increases with the size of the alkyl groups. Therefore, it is expected that this compound would exhibit a large positive apparent molar volume due to the significant size of the tributyl and ethyl groups.

The data for a closely related compound, Tetrabutylammonium bromide (TBAB), illustrates the typical relationship between concentration and apparent molar volume.

| Concentration (mol·dm⁻³) | Vϕ at 298.15 K (cm³·mol⁻¹) | Vϕ at 308.15 K (cm³·mol⁻¹) | Vϕ at 318.15 K (cm³·mol⁻¹) |

|---|---|---|---|

| 0.00 | 300.5 | 302.0 | 303.2 |

| 0.05 | 301.2 | 302.8 | 304.0 |

| 0.10 | 301.8 | 303.5 | 304.7 |

| 0.15 | 302.4 | 304.1 | 305.3 |

Isentropic compressibility (κs) measures the relative volume change of a solution under a change in pressure at constant entropy. It is determined from measurements of the speed of sound and density of the solution. Changes in isentropic compressibility upon addition of a solute provide information about the solvation of ions and their effect on the solvent structure.

For tetraalkylammonium salts in aqueous solutions, the compressibility of the solution is significantly affected by the hydration of the ions. The central positive charge on the nitrogen atom orients water molecules, while the nonpolar alkyl chains promote the formation of cage-like water structures around them, a phenomenon known as hydrophobic hydration. This structuring effect typically leads to a decrease in the compressibility of the solution compared to pure water researchgate.net. Studies on TBAB show that isentropic compressibility values generally decrease with increasing concentration of the salt, indicating strong ion-solvent interactions and the ordering of water molecules in the hydration sphere researchgate.net. A similar trend would be anticipated for this compound.

| Concentration of DTAB (mol·kg⁻¹) | κs × 10¹⁰ (Pa⁻¹) in Water at 293.15 K | κs × 10¹⁰ (Pa⁻¹) in 0.05 m TBAB at 293.15 K |

|---|---|---|

| 0.005 | 4.51 | 4.45 |

| 0.010 | 4.49 | 4.43 |

| 0.015 | 4.47 | 4.41 |

| 0.020 | 4.45 | 4.39 |

Interionic and Solute-Solvent Interactions

The behavior of this compound in solution is governed by a balance of forces, including ion-ion, ion-solvent, and solvent-solvent interactions. The unique structure of the quaternary ammonium (B1175870) cation, with a charged center shielded by bulky alkyl groups, leads to complex interaction profiles.

Quaternary ammonium cations like Tributylethylammonium are often described as "hydrophobic ions" nih.gov. Their hydration is characterized by two main features:

Electrostatic Interaction : The positively charged nitrogen center interacts with the negative dipole (oxygen atom) of water molecules. However, this charge is sterically shielded by the surrounding alkyl chains, weakening this interaction compared to simple inorganic cations.

Hydrophobic Hydration : The nonpolar tributyl and ethyl chains interact with water in a manner similar to hydrophobic solutes. They induce a restructuring of the surrounding water molecules, leading to the formation of more ordered, cage-like hydrogen-bonded networks. This effect is entropically unfavorable.

The length and nature of the alkyl chains on the quaternary ammonium cation are critical determinants of its solution properties. Increasing the alkyl chain length generally enhances the hydrophobic character of the cation, which has several consequences:

Increased Self-Association : Longer alkyl chains promote the aggregation of cations to minimize the unfavorable contact between the hydrophobic chains and water, a primary driving force for micellization in surfactant molecules researchgate.netmdpi.com.

Modified Solute-Solvent Interactions : An increase in alkyl chain length leads to a more pronounced hydrophobic hydration effect. This can influence properties like solubility, viscosity, and diffusion coefficients nih.gov.

Spatial Heterogeneity : In certain solvents, particularly in the formation of deep eutectic solvents, longer alkyl chains can lead to greater spatial and dynamic heterogeneity, creating distinct polar and non-polar domains within the liquid nih.govnih.gov.

In this compound, the presence of three butyl chains and one ethyl chain creates a bulky, asymmetric, and significantly hydrophobic cation. This structure would be expected to lead to strong hydrophobic effects, influencing its aggregation behavior and interaction with other solutes in solution mdpi.com. The diffusion of such ions is also impacted, with longer chains generally leading to lower self-diffusion coefficients nih.gov.

Phase Behavior Studies (e.g., Deep Eutectic Solvents)

This compound, like other quaternary ammonium salts, can act as a hydrogen bond acceptor (HBA) to form Deep Eutectic Solvents (DES). A DES is a mixture of an HBA and a hydrogen bond donor (HBD) that exhibits a significant depression in freezing point compared to the individual components mostwiedzy.plresearchgate.net.

Studies extensively feature the closely related Tetrabutylammonium bromide (TBAB) in DES formation mostwiedzy.pldntb.gov.uasemanticscholar.orgnih.gov. TBAB is commonly mixed with HBDs like glycerol, ethylene (B1197577) glycol, carboxylic acids, and other polyols mostwiedzy.plresearchgate.netnih.gov. The formation of the DES relies on the establishment of hydrogen bonds between the bromide anion (from the salt) and the hydrogen-donating species (e.g., the hydroxyl group of glycerol) mostwiedzy.plresearchgate.net. This interaction disrupts the crystal lattice of the individual components, leading to a liquid state at a much lower temperature.

This compound is expected to behave similarly to TBAB as an HBA. The bromide anion would form hydrogen bonds with suitable HBDs. The preparation of such a DES would typically involve gently heating and stirring a mixture of this compound and an HBD, such as nonanoic acid or glycerol, at a specific molar ratio until a clear, homogeneous liquid is formed mostwiedzy.plresearchgate.net. The resulting DES would have physical properties (e.g., viscosity, density) that are highly dependent on the nature of the HBD, the molar ratio of the components, and the temperature nih.gov.

| Hydrogen Bond Donor (HBD) | Typical Molar Ratio (TBAB:HBD) | Resulting System |

|---|---|---|

| Glycerol | 1:2, 1:3, 1:4 | Liquid at room temperature |

| Ethylene Glycol | 1:2 | Liquid at room temperature |

| Nonanoic Acid | 1:2 | Forms a eutectic mixture |

| Formic Acid | 1:2, 1:4 | Liquid at room temperature |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For Tributylethylammonium bromide, DFT calculations can elucidate the optimal three-dimensional structure, bond lengths, bond angles, and the nature of the interaction between the tributylethylammonium cation and the bromide anion.

DFT studies on similar quaternary ammonium (B1175870) salts often utilize functionals like B3LYP or M06-2X with various basis sets (e.g., 6-31G(d), 6-311G++(d,p)) to achieve a balance between accuracy and computational cost. nih.govresearcher.lifemdpi.com These calculations typically start with an initial guess for the molecular geometry, which is then optimized to find the lowest energy conformation.

Key areas of investigation using DFT for this compound would include:

Geometric Optimization: Determining the most stable conformation of the tributylethylammonium cation, including the arrangement of the butyl and ethyl chains around the central nitrogen atom.

Vibrational Analysis: Calculation of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the predicted structure. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and intramolecular interactions, such as charge transfer between the cation and anion. mdpi.com

Interaction Energy: Calculating the binding energy between the tributylethylammonium cation and the bromide anion to understand the strength of their electrostatic interaction.

Table 1: Illustrative DFT Calculation Parameters for a Quaternary Ammonium Salt

| Parameter | Typical Value/Method |

| Functional | B3LYP, M06-2X |

| Basis Set | 6-311++G(d,p) |

| Solvent Model (optional) | Polarizable Continuum Model (PCM) |

| Properties Calculated | Optimized Geometry, Vibrational Frequencies, NBO Charges, HOMO-LUMO gap |

Molecular Dynamics Simulations of Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. scispace.comnih.gov For this compound in solution, MD simulations can provide a detailed picture of its behavior, including solvation, ion pairing, and aggregation. These simulations model the interactions between the ions and solvent molecules over time, governed by a force field. researchgate.net

Studies on analogous compounds, such as tetrabutylammonium (B224687) bromide (TBAB) and cetyltrimethylammonium bromide (CTAB), offer insights into what can be expected for this compound. scispace.comscielo.brresearchgate.net For example, MD simulations of TBAB aqueous solutions have been used to study interfacial behavior, which is relevant for applications like gas hydrate inhibition. scispace.com Similarly, simulations of CTAB have explored micelle formation and structure in aqueous solutions. scielo.brresearchgate.net

Key aspects of this compound's solution behavior that can be investigated with MD simulations include:

Solvation Shell Structure: Characterizing the arrangement of water molecules around the tributylethylammonium cation and the bromide anion. The hydrophobic alkyl chains are expected to influence the local water structure.

Ion-Pairing Dynamics: Determining the extent and lifetime of direct contact and solvent-separated ion pairs between the cation and anion.

Cation Aggregation: Investigating the tendency of the tributylethylammonium cations to self-assemble due to hydrophobic interactions between the alkyl chains. researchgate.net

Transport Properties: Calculating diffusion coefficients for the ions and the solvent, which relate to the mobility of the species in the solution. researchgate.net

The choice of force field (e.g., GROMOS, AMBER, CHARMM) and water model (e.g., TIP3P, TIP4P/2005) is crucial for the accuracy of the simulation results. scispace.com

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Tetraalkylammonium Bromide in Water

| Property | Description |

| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from a reference atom, revealing solvation shell structure. |

| Coordination Number | The average number of solvent molecules or counter-ions in the first solvation shell of an ion. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the ions and solvent molecules. |

| Residence Time | The average time a solvent molecule or counter-ion spends in the vicinity of another ion. |

Future Directions and Emerging Research Areas

Integration with Advanced Catalytic Systems

The primary role of quaternary ammonium (B1175870) salts in catalysis has been as phase-transfer catalysts (PTCs), which facilitate reactions between reactants in separate, immiscible phases (e.g., an aqueous and an organic phase). scienceinfo.comtheaic.org Future research is focused on moving beyond simple PTC applications to more complex and efficient catalytic systems.

The development of novel and recyclable phase-transfer catalysts is a significant trend. biomedres.usbiomedres.us Research is increasingly focused on supported PTCs, where the catalyst is immobilized on a solid support like a polymer or silica. This approach simplifies catalyst recovery and reuse, a key principle of green chemistry. biomedres.us Furthermore, the design of new catalyst structures, such as those that rely on hydrogen bonding, is opening up new possibilities for selectivity and efficiency. biomedres.us Given its structure, Tributylethylammonium bromide is a prime candidate for incorporation into such next-generation supported and recyclable catalytic systems.

Another emerging area is the use of QACs as co-catalysts in dual or multi-catalytic systems. For instance, TBAB has been effectively used alongside tungstophosphoric acid to create an efficient phase-transfer catalytic system for the synthesis of 2-substituted imidazolines. nih.gov In this system, the QAC forms a complex with the other catalyst, enhancing its activity and enabling the reaction to proceed under eco-friendly conditions like in water. nih.gov Investigating the integration of this compound into similar synergistic catalytic setups could unlock new synthetic pathways and improve the efficiency of existing ones.

| Catalytic System Type | Description | Role of Quaternary Ammonium Salt | Potential for this compound |

|---|---|---|---|

| Homogeneous Phase-Transfer Catalysis (PTC) | Catalyst is in the same phase as the reactants, typically facilitating liquid-liquid or solid-liquid reactions. scienceinfo.com | Transfers an anionic reactant from the aqueous phase to the organic phase to initiate a reaction. operachem.com | Likely effective for standard PTC applications like alkylation and substitution reactions. |

| Supported Phase-Transfer Catalysis | Catalyst is immobilized on a solid support (e.g., polymer, silica) to allow for easy separation and recycling. biomedres.us | Acts as a recyclable heterogeneous catalyst, improving process sustainability. biomedres.us | High potential for functionalization and immobilization onto various supports. |

| Dual/Co-Catalytic Systems | The QAC works in conjunction with another catalyst (e.g., a metal complex or an acid) to enhance reaction rates and selectivity. nih.gov | Can act as a co-catalyst or a ligand, forming a more active catalytic complex. nih.gov | Promising for developing novel, efficient catalytic systems for complex organic transformations. |

| Molten Salt Catalysis (Ionic Liquid) | The QAC is used in its molten state as both the solvent and the catalyst, eliminating the need for volatile organic solvents. ias.ac.inorganic-chemistry.org | Acts as a green, non-volatile reaction medium that also catalyzes the transformation. ias.ac.in | Excellent candidate due to its nature as an ionic liquid, particularly for solvent-free reactions. |

Novel Applications in Sustainable Chemistry

The unique properties of this compound, particularly its status as an ionic liquid, position it as a valuable compound for advancing sustainable or "green" chemistry. The push to replace volatile, toxic, and flammable organic solvents is a major goal in this field. ias.ac.in

One of the most promising emerging applications for QACs is in carbon capture and utilization (CCU). Research has demonstrated that QACs can act as efficient, metal-free catalysts for the chemical fixation of carbon dioxide (CO2). researchgate.net For example, they can catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals used as polar aprotic solvents and as precursors for polymers. researchgate.net Some QACs have been immobilized on covalent organic frameworks (COFs) to create highly efficient and recyclable heterogeneous catalysts for this process, even at atmospheric pressure. researchgate.net Furthermore, theoretical studies suggest that quaternary ammonium-based ionic liquids are effective sorbents for CO2, with the potential for regeneration through humidity adjustments. rsc.org this compound could be a key component in developing new materials and processes for CO2 capture and conversion.

Another area of interest is the conversion of biomass into valuable chemicals and fuels. Ionic liquids are known for their ability to dissolve and modify biopolymers like cellulose. mdpi.com QACs can be used to modify bio-waste, such as wood flour, to make it more compatible for use in composite materials. mdpi.com This suggests a potential role for this compound as a processing aid or catalyst in biorefineries, helping to break down raw biomass or convert intermediates into higher-value products. The use of QACs as green, recyclable catalysts helps make these processes more economically viable and environmentally friendly. theaic.orgnbinno.com

| Application Area | Description | Role of Quaternary Ammonium Salt | Relevance for this compound |

|---|---|---|---|

| Green Catalysis | Using catalysts that operate under mild, often solvent-free, conditions to reduce energy consumption and waste. nbinno.com | Acts as a recyclable, non-volatile catalyst and reaction medium (ionic liquid), replacing hazardous organic solvents. ias.ac.inchemicalbook.com | High potential as a molten-state catalyst for various organic syntheses. |

| Carbon Capture & Utilization (CCU) | Capturing CO2 from industrial sources or the atmosphere and converting it into valuable products. researchgate.net | Serves as a catalyst for fixing CO2 into chemicals like cyclic carbonates or as a sorbent for CO2 capture. researchgate.netrsc.org | A promising candidate for developing novel CO2 conversion catalysts and capture agents. |

| Biomass Conversion | Processing of renewable biomass into chemicals, materials, and fuels. | Used as a solvent to dissolve biopolymers or as a catalyst to modify and convert bio-waste into useful materials. mdpi.com | Potential application in biorefineries for processing lignocellulosic materials. |

Development of Advanced Spectroscopic and Computational Models

To unlock the full potential of this compound in the applications described above, a fundamental understanding of its chemical and physical properties at the molecular level is essential. The development and application of advanced analytical and theoretical models are crucial for building this understanding.

Spectroscopic techniques are vital for characterizing the structure, dynamics, and interactions of QAC-based ionic liquids. Methods such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm chemical structures and investigate intermolecular interactions, for instance, between the ionic liquid and a dissolved substrate like a lithium salt or modified wood flour. mdpi.comscispace.com More advanced techniques like broadband dielectric spectroscopy can provide insights into the ionic conductivity and the rotational dynamics of the ions, which are critical properties for electrochemical and catalytic applications. acs.org Applying these spectroscopic methods to this compound will allow researchers to build a detailed picture of its behavior in different environments.

Computational modeling offers a powerful complementary approach to experimental studies. Density Functional Theory (DFT) and other quantum chemical calculations are increasingly used to investigate reaction mechanisms involving QACs. For example, computational studies have been used to explore the mechanistic pathways of CO2 fixation by aziridines catalyzed by QACs and to understand how QACs interact with and capture CO2 molecules. rsc.orgacs.orgarxiv.org These models can reveal reaction barriers and the role of steric and electronic effects, providing insights that are difficult to obtain experimentally. arxiv.org Such computational analysis of this compound could predict its reactivity, stability, and suitability for specific applications, thereby guiding and accelerating experimental research and the rational design of new catalytic systems.

| Methodology | Application in QAC Research | Potential Insights for this compound |

|---|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and studies intermolecular interactions, such as hydrogen bonding or coordination with substrates. mdpi.comscispace.com | Understanding how it interacts with reactants, solvents, and surfaces in catalytic and sustainable processes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and provides information on the local chemical environment and dynamics of ions. scispace.com | Detailed structural characterization and analysis of its behavior in solution. |

| Broadband Dielectric Spectroscopy | Measures ionic conductivity and analyzes the translational and rotational motion of ions in ionic liquids. acs.org | Characterizing its properties for electrochemical applications and understanding ion transport in catalytic reactions. |

| Density Functional Theory (DFT) | Calculates electronic structure to model reaction mechanisms, predict reaction energies, and rationalize catalyst activity. acs.orgarxiv.org | Predicting its catalytic performance, understanding CO2 capture mechanisms, and designing more effective catalytic systems. |

Q & A

Basic Research Questions

Q. How can tetrabutylammonium bromide (TBAB) be quantified in a mixture using high-performance liquid chromatography (HPLC)?

- Methodological Answer : TBAB can be analyzed via reversed-phase HPLC with a mobile phase comprising methanol and a tetrabutylammonium bromide solution (64:36 v/v). The mobile phase is prepared by dissolving 0.81 g TBAB in 360 mL water containing 0.2 mL glacial acetic acid. System suitability tests, including resolution and peak symmetry, should be performed to validate the method .

Q. What factors influence the solubility of TBAB in aqueous and organic solvents?

- Methodological Answer : Solubility is governed by solvent polarity, counterion hydration, and temperature. TBAB is highly soluble in polar aprotic solvents like dimethylformamide (DMF) due to strong ion-dipole interactions. In aqueous solutions, solubility decreases with increasing ionic strength, as per the Hofmeister series .

Q. What is the role of TBAB as a phase-transfer catalyst (PTC) in biphasic reactions?

- Methodological Answer : TBAB facilitates ion transfer between immiscible phases (e.g., aqueous and organic) by forming lipophilic ion pairs. For example, in nucleophilic substitutions, TBAB transports anions (e.g., Br⁻) into the organic phase, accelerating reaction rates. This is critical in reactions like O-trimethylsilylation of alcohols under solvent-free conditions .

Q. How should TBAB be handled safely in laboratory settings?

- Methodological Answer : TBAB is classified as a laboratory chemical. Avoid contact with foodstuffs and household use. Use fume hoods for ventilation, store in sealed containers at 15–25°C, and wear PPE (gloves, goggles) to prevent inhalation or skin exposure .

Advanced Research Questions

Q. What structural insights have been gained from X-ray studies of TBAB clathrate hydrates?

- Methodological Answer : Single-crystal X-ray analysis reveals three TBAB hydrate structures (TBAB·38.1H₂O, TBAB·32.5H₂O, TBAB·26.4H₂O) based on a tetragonal water lattice (TS-I). Bromide anions replace water molecules in the lattice, while TBAB⁺ cations occupy D, T, or P cavities. Polytypism arises from alternative arrangements of four-compartment cavities in adjacent layers .

Q. How can researchers address discrepancies in reported enthalpies of TBAB hydrate formation?

- Methodological Answer : Discrepancies often stem from variations in hydrate stoichiometry or impurities. Use differential scanning calorimetry (DSC) with high-purity TBAB and deionized water. Thermochemical calculations should account for phase transitions (e.g., enthalpy of fusion: 220–250 J/g) and validate results against crystallographic data .

Q. How does TBAB influence the stability of perovskite precursors in solar cell fabrication?

- Methodological Answer : While focuses on phenylethyl ammonium bromide, TBAB analogs can passivate surface defects in perovskite layers. Optimize TBAB concentration (e.g., 0.1–1.0 mol%) in precursor solutions and characterize via XPS to confirm bromide incorporation at grain boundaries, enhancing charge carrier lifetimes .

Q. What experimental designs are suitable for studying TBAB’s environmental transport using bromide tracers?

- Methodological Answer : Field-scale tracer studies (e.g., NaBr pulses in soil) monitored via vacuum solution samplers can model TBAB-derived bromide mobility. Analyze vertical velocity variations (CV ~50%) and use deep soil cores (>25 m) to assess long-term leaching behavior. Data should be normalized to water flux and volumetric content .

Methodological Notes

- Chromatography : Always degas mobile phases to prevent baseline noise in HPLC .

- Clathrate Synthesis : Control cooling rates (<1°C/min) to favor specific hydrate polymorphs .

- Environmental Studies : Pair tracer experiments with soil moisture sensors to correlate transport with hydraulic conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.